
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
概要
説明
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The structure of this compound includes a tetrahydroisoquinoline core with a methyl ester group at the 7th position, making it a valuable scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a biogenic amine with an aldehyde or ketone under acidic conditions . Another method includes the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines, which can be further utilized in various synthetic applications .
科学的研究の応用
Medicinal Chemistry
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has been explored for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases and mood disorders.
Neuroprotective Properties
Research indicates that derivatives of methyl tetrahydroisoquinoline exhibit neuroprotective effects by modulating neurotransmitter systems. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has shown promise as a neuroprotectant against neurotoxicity induced by substances like MPTP (Methyl-phenyl-tetrahydropyridine) and rotenone .
Antidepressant Effects
The compound has also been studied for its antidepressant-like effects. Its mechanism involves the inhibition of monoamine oxidase (MAO), leading to increased levels of monoamines such as dopamine and serotonin in the brain. This suggests potential applications in developing new antidepressants.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules and natural products through various chemical reactions.
Building Block for Complex Molecules
The compound is frequently employed in the synthesis of other tetrahydroisoquinolines and quinoline derivatives. Its structural features allow for diverse modifications that can lead to compounds with altered pharmacological profiles.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in various contexts.
Case Study: Neuroprotection
A study demonstrated that 1MeTIQ provided significant protection against dopaminergic neuron damage in rodent models. The research indicated that the compound could counteract the effects of neurotoxins effectively .
Case Study: Antidepressant Activity
Another investigation focused on the antidepressant potential of methyl tetrahydroisoquinoline derivatives. The findings revealed that these compounds could enhance monoamine levels significantly compared to control groups.
作用機序
The mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with various molecular targets. It can inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters in the brain. This property makes it a potential candidate for treating neurodegenerative diseases. Additionally, the compound can interact with dopamine receptors, modulating their activity and providing neuroprotective effects .
類似化合物との比較
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of natural products and pharmaceuticals.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits potent neurotoxic actions
These compounds share the tetrahydroisoquinoline core but differ in their functional groups and biological activities, highlighting the unique properties of this compound .
生物活性
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (MTHIQ) is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
MTHIQ belongs to the class of tetrahydroisoquinolines, which are bicyclic compounds derived from isoquinoline. Its structure features a methyl group at the nitrogen atom and a carboxylate group at the 7-position. This unique configuration contributes to its biological activity and differentiates it from other similar compounds.
MTHIQ exhibits its biological effects primarily through interactions with neurotransmitter systems:
- Dopamine Receptor Interaction : MTHIQ acts as an agonist at dopamine receptors, influencing dopamine metabolism pathways. This interaction is crucial for its neuroprotective effects and potential antidepressant properties.
- Monoamine Oxidase Inhibition : The compound is a reversible inhibitor of monoamine oxidase A/B (MAO A/B), which plays a significant role in the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition enhances the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant-like effects observed in animal models.
Neuroprotective Effects
MTHIQ has shown promise in protecting neuronal cells from damage caused by neurotoxins. Studies indicate that it can prevent neurotoxicity induced by various endogenous neurotoxins, thereby offering potential therapeutic benefits for neurodegenerative disorders.
Antidepressant-Like Activity
In animal studies, MTHIQ has demonstrated antidepressant-like effects comparable to established antidepressants such as imipramine. These effects are likely mediated through its action on dopamine and serotonin pathways.
Anti-Cancer Properties
Research has explored MTHIQ's potential anti-cancer activities. For instance, related compounds have been shown to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins like Bcl-2. MTHIQ's structural analogs have exhibited binding affinities to Bcl-2 proteins, suggesting that similar mechanisms may be at play .
Pharmacokinetics
The pharmacokinetic profile of MTHIQ indicates high gastrointestinal absorption and interaction with P-glycoprotein, which may influence its bioavailability and distribution within the body. Understanding these properties is essential for optimizing therapeutic applications and dosage regimens.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of MTHIQ in a rat model exposed to neurotoxic agents. The results indicated significant protection against neuronal death, highlighting its potential for treating conditions like Parkinson's disease.
Study 2: Antidepressant Activity
In another study, MTHIQ was administered systemically to rats, resulting in observable antidepressant-like behavior in forced swim tests. The compound's ability to enhance neurotransmitter levels was noted as a contributing factor.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, coupling methyl 2-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate with substituted anilines in anhydrous THF using potassium tert-butoxide at −20°C (gradually warmed to RT) yields derivatives with moderate-to-high purity . Optimization includes controlling temperature, solvent choice (e.g., THF for moisture sensitivity), and stoichiometric ratios. Lower yields (20–27%) in alkoxy-substituted derivatives (e.g., 8c, 8d) suggest steric or electronic challenges, which may be mitigated by adjusting alkoxy chain length or using protecting groups .
Q. How is this compound characterized using spectroscopic methods, and what are the critical spectral markers?
- Methodological Answer : (300 MHz, chloroform-d) is pivotal. Key markers include:
- Tetrahydroisoquinoline ring protons : Multiplets between δ 2.7–3.5 ppm for CH groups.
- Ester carbonyl : A singlet near δ 3.7–3.9 ppm for the methoxy group.
- Aromatic protons : Resonances at δ 6.8–7.2 ppm for the 7-carboxylate-substituted ring .
- LC-MS or HRMS validates molecular weight, while IR confirms ester C=O stretches (~1700 cm) .
Q. What are the recommended storage conditions and solubility profiles for this compound to ensure compound stability?
- Methodological Answer : Store as a hydrochloride salt at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation . The free base is soluble in polar aprotic solvents (e.g., DCM, THF) but may require sonication for full dissolution. Aqueous solubility is limited; use DMSO for biological assays (≤10 mM stock solutions) .
Advanced Research Questions
Q. How does this compound serve as an intermediate in designing selective kinase inhibitors, such as DDR1 inhibitors?
- Methodological Answer : The carboxylate group enables coupling with amines (e.g., 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline) to form carboxamide derivatives. These derivatives act as DDR1 inhibitors by mimicking ATP-binding motifs. Activity is validated via kinase assays (IC values) and crystallography to confirm binding modes . Modifications at the 2-position (e.g., pyrimidinyl groups) enhance selectivity over DDR2 .
Q. What strategies are employed to analyze and resolve contradictions in biological activity data across different disease models for this compound?
- Methodological Answer : Discrepancies in anti-proliferative activity (e.g., colorectal vs. glioma models) may arise from tissue-specific receptor expression or metabolic stability. Cross-validate using:
- In vitro models : Cell lines with defined receptor profiles (e.g., opioid receptor-expressing lines for neuroactivity ).
- Pharmacokinetic profiling : Assess bioavailability and metabolite formation (e.g., ester hydrolysis) .
- Orthogonal assays : Compare IC values from enzymatic assays (e.g., tyrosine kinase inhibition) with cell viability data .
Q. How can structural modifications at the 7-position of the tetrahydroisoquinoline scaffold influence binding affinity to neurological targets?
- Methodological Answer : Substituents at the 7-position (e.g., methoxy, trifluoromethyl) alter steric and electronic properties. For example:
- Methoxy groups : Enhance blood-brain barrier penetration but may reduce affinity for peripheral targets .
- Trifluoromethyl groups : Increase lipophilicity and metabolic stability, as seen in analogs like 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline .
- Carboxylate esters : Serve as prodrugs, hydrolyzing in vivo to active acids . SAR studies using radiolabeled analogs (e.g., I derivatives) quantify target engagement .
Q. What in vivo models are appropriate for evaluating the neuropharmacological potential of this compound derivatives?
- Methodological Answer :
- Neuroprotection models : MPTP-induced parkinsonism in mice to assess dopaminergic neuron protection .
- Cancer models : Subcutaneous xenografts (e.g., colorectal carcinoma) to evaluate anti-proliferative efficacy .
- Pharmacodynamic markers : Measure metabolite levels in plasma via LC-MS and correlate with behavioral outcomes (e.g., rotarod performance) .
特性
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-3,6,12H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRHEGJEBOGNAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCNC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443112 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220247-50-7 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。